molecular formula C8H10Cl2N4 B1612285 4,6-Dichloro-2-(piperazin-1-YL)pyrimidine CAS No. 1017781-91-7

4,6-Dichloro-2-(piperazin-1-YL)pyrimidine

Cat. No. B1612285
M. Wt: 233.09 g/mol
InChI Key: BNMHSJKRWZNYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-(piperazin-1-YL)pyrimidine is a useful research compound. Its molecular formula is C8H10Cl2N4 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-2-(piperazin-1-YL)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-(piperazin-1-YL)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1017781-91-7

Product Name

4,6-Dichloro-2-(piperazin-1-YL)pyrimidine

Molecular Formula

C8H10Cl2N4

Molecular Weight

233.09 g/mol

IUPAC Name

4,6-dichloro-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C8H10Cl2N4/c9-6-5-7(10)13-8(12-6)14-3-1-11-2-4-14/h5,11H,1-4H2

InChI Key

BNMHSJKRWZNYTF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC(=CC(=N2)Cl)Cl

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.56 ml (4.87 mmoles) of 2,4,6-trichloropyrimidine diluted with 20 ml of tetrahydrofuran is dropwise added to a solution of 2.0 g (5.12 mmoles) of 1- (3α,16α)-eburnamenine-14-carbonyl!piperazine in 50 ml of tetrahydrofuran at 0° C. After stirring at room temperature for 12 hours the reaction mixture is evaporated to dryness. The residue is distributed between 100 ml of chloroform and 25 ml of 5% sodium hydroxide solution. After separation the organic phase is dried, evaporated and the evaporation residue is subjected to chromatography on silica gel column. By using a chloroform/methanol mixture (100:0→99:1) as eluent, the less polar 1- (3α,16α)-eburnamenine-14-carbonyl!-4-(4,6-dichloro-2-pyrimidinyl)piperazine is first obtained in a yield of 0.325 g (12.7%), m.p.: 100°-107° C. (after recrystallization from ether). By further elution the more polar 1- (3α,16α)-eburnamenine-14-carbonyl!-4-(2,4-dichloro-6-pyrimidinyl)piperazine is obtained in a yield of 2.26 g (88.3%), m.p.: 165°-175° C. (after recrystallization from ether).
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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